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Introduction to Aluminum Arsenide (AlAs) in LED
Technology
Aluminum Arsenide (AlAs) is a III-V semiconductor compound that plays a crucial role in the

fabrication of high-efficiency light-emitting diodes (LEDs), particularly in the red, orange, and

near-infrared spectral regions. Its unique material properties, such as a wide bandgap and a

low refractive index, make it an indispensable component in modern LED heterostructures.

AlAs is frequently used in conjunction with other III-V materials like Gallium Arsenide (GaAs)

and Aluminum Gallium Arsenide (AlGaAs) to create sophisticated multi-layer structures that

enhance LED performance.

The primary applications of AlAs in LED fabrication include its use in Distributed Bragg

Reflectors (DBRs) and current confinement layers. As part of a DBR, alternating layers of AlAs

and a higher refractive index material create a mirror that reflects light emitted from the active

region back towards the desired emission direction, significantly improving the light extraction

efficiency. In current confinement layers, a thin AlAs layer is selectively oxidized to form an

insulating aperture that directs the flow of current through a specific area of the active region,

leading to higher current density and improved efficiency.

This document provides detailed application notes and experimental protocols for the use of

AlAs in the fabrication of LEDs, aimed at researchers and professionals in the field of
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optoelectronics.

Quantitative Data Presentation
For ease of comparison, the following tables summarize key material properties of AlAs and

related semiconductors commonly used in LED fabrication.

Table 1: Material Properties of AlAs, GaAs, and AlxGa1-xAs (at 300K)

Property AlAs GaAs Al₀.₃Ga₀.₇As Al₀.₉Ga₀.₁As

Lattice Constant

(Å)
5.661 5.653 ~5.655 ~5.659

Bandgap Energy

(eV)
2.16 (Indirect) 1.42 (Direct) ~1.8 (Direct) ~2.1 (Indirect)

Refractive Index

(@ 850 nm)
~2.99 ~3.65 ~3.4 ~3.05

Thermal

Conductivity

(W/cm·K)

0.9 0.46 ~0.2 ~0.1

Electron Mobility

(cm²/V·s)
~200 ~8500 ~2200 ~300

Table 2: Material Properties of AlGaInP and GaInP for Visible LEDs (Lattice-matched to GaAs)

Property (Al₀.₅Ga₀.₅)₀.₅₁In₀.₄₉P Ga₀.₅₁In₀.₄₉P

Lattice Constant (Å) ~5.653 ~5.653

Bandgap Energy (eV) ~2.23 (Indirect) ~1.9 (Direct)

Emission Wavelength (nm) ~555 (Green-Yellow) ~650 (Red)

Refractive Index (@ 650 nm) ~3.2 ~3.5
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The following sections provide detailed methodologies for key experiments involving the

fabrication of LEDs with AlAs layers. These protocols are intended as a general guide and may

require optimization based on specific equipment and desired device characteristics.

Protocol for MOCVD Growth of an AlGaAs/AlAs
Distributed Bragg Reflector (DBR)
This protocol describes the growth of a bottom DBR for a red-emitting AlGaInP LED on a GaAs

substrate using Metal-Organic Chemical Vapor Deposition (MOCVD).

3.1.1. Substrate Preparation

Start with a research-grade n-type GaAs (100) substrate with a misorientation of 2-6°

towards the <111>A direction.

Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol for 5

minutes each.

Rinse with deionized (DI) water and blow-dry with high-purity nitrogen.

Perform a chemical etch using a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1) for 1-2 minutes to

remove the native oxide and surface contaminants.

Rinse thoroughly with DI water and blow-dry with nitrogen immediately before loading into

the MOCVD reactor.

3.1.2. MOCVD Growth Procedure

Reactor Loading and Bakeout:

Load the prepared GaAs substrate into the MOCVD reactor.

Pump down the reactor to its base pressure.

Heat the substrate to a temperature of ~700-750°C under an arsine (AsH₃) overpressure

to desorb the native oxide. Monitor the surface reconstruction using in-situ tools if

available.
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GaAs Buffer Layer Growth:

Lower the temperature to the growth temperature of ~650-700°C.

Introduce trimethylgallium (TMGa) to grow a GaAs buffer layer of approximately 200-500

nm thickness. This layer provides a smooth, high-quality surface for subsequent epitaxial

growth.

DBR Growth (Alternating Al₀.₉Ga₀.₁As and AlAs layers):

The DBR consists of multiple pairs of high and low refractive index layers. For a red LED

(~650 nm), a common DBR structure consists of alternating layers of Al₀.₉Ga₀.₁As (low

index) and Al₀.₃Ga₀.₇As or GaAs (high index). For enhanced reflectivity and transparency

to the emitted light, an AlAs/Al₀.₃Ga₀.₇As DBR can be used.

Growth of the first Al₀.₉Ga₀.₁As layer (low index):

Maintain the growth temperature at ~700-750°C.

Introduce trimethylaluminum (TMAl) and TMGa at the appropriate molar flow rates to

achieve the desired Al₀.₉Ga₀.₁As composition.

The thickness of this layer should be a quarter-wavelength of the target emission

wavelength in the material (λ / 4n, where λ is the free-space wavelength and n is the

refractive index of Al₀.₉Ga₀.₁As).

Growth of the first Al₀.₃Ga₀.₇As layer (high index):

Adjust the TMAl and TMGa flow rates to achieve the Al₀.₃Ga₀.₇As composition.

Grow the layer to a quarter-wavelength thickness.

Repeat:

Repeat the growth of the low and high index layers for the desired number of pairs

(typically 20-40 pairs for high reflectivity). Precise control of layer thickness and

composition is critical for achieving a high-reflectivity stopband centered at the desired

wavelength.
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Cool-down:

After the growth of the DBR, terminate the flow of the Group III precursors.

Cool down the reactor under an AsH₃ overpressure to prevent surface degradation.

Protocol for MBE Growth of an AlAs/GaAs Quantum
Well Structure
This protocol outlines the growth of a basic AlAs/GaAs quantum well (QW) structure using

Molecular Beam Epitaxy (MBE), which forms the active region of an LED.

3.2.1. Substrate Preparation

Prepare a GaAs substrate as described in the MOCVD protocol (Section 3.1.1).

Mount the substrate on a molybdenum block using indium.

3.2.2. MBE Growth Procedure

System Preparation and Oxide Desorption:

Load the mounted substrate into the MBE system and pump down to ultra-high vacuum

(UHV) conditions (< 10⁻⁹ Torr).

Outgas the substrate in the preparation chamber.

Transfer the substrate to the growth chamber and heat it to ~580-620°C under an arsenic

(As₄ or As₂) flux to desorb the native oxide. The desorption can be monitored by observing

the transition to a streaky Reflection High-Energy Electron Diffraction (RHEED) pattern.

GaAs Buffer Layer Growth:

Set the substrate temperature to the optimal growth temperature for GaAs (~580-600°C).

Open the gallium (Ga) shutter to grow a GaAs buffer layer of ~200-500 nm. The growth

rate is typically around 1 monolayer per second.
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Bottom AlAs Barrier Growth:

Close the Ga shutter and open the aluminum (Al) shutter to grow the bottom AlAs barrier

layer. The thickness can range from 20 to 100 nm.

GaAs Quantum Well Growth:

Close the Al shutter and open the Ga shutter to grow the thin GaAs quantum well. The

thickness of this layer determines the emission wavelength and is typically in the range of

2-10 nm. Precise timing of the shutter operation is crucial.

Top AlAs Barrier Growth:

Close the Ga shutter and open the Al shutter to grow the top AlAs barrier layer, with a

thickness similar to the bottom barrier.

GaAs Cap Layer Growth:

Close the Al shutter and open the Ga shutter to grow a thin GaAs cap layer (~5-10 nm) to

protect the AlAs layer from oxidation upon removal from the UHV system.

Cool-down:

Close all effusion cell shutters and cool down the substrate under an arsenic flux.

Protocol for Wet Thermal Oxidation of AlAs for Current
Confinement
This protocol describes the process of creating a current aperture in an LED structure by

selective wet thermal oxidation of a buried AlAs layer.

3.3.1. Device Preparation

The LED structure with a buried AlAs layer (typically 20-50 nm thick) should be grown via

MOCVD or MBE.

Define mesas on the wafer using standard photolithography and etching techniques (e.g.,

reactive ion etching or wet chemical etching) to expose the sidewalls of the AlAs layer.
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3.3.2. Wet Thermal Oxidation Procedure

Furnace Setup:

Use a three-zone tube furnace capable of precise temperature control.

A quartz tube will house the samples.

A bubbler containing DI water is heated to a specific temperature (e.g., 80-95°C) to

generate water vapor.

High-purity nitrogen (N₂) is used as the carrier gas to transport the water vapor into the

furnace.

Oxidation Process:

Pre-heat the furnace to the desired oxidation temperature, typically in the range of 350-

450°C. The oxidation rate is highly dependent on temperature.

Flow N₂ through the heated water bubbler to create a humidified N₂ stream.

Introduce the samples into the center of the pre-heated furnace.

The oxidation process begins as the water vapor reacts with the exposed AlAs sidewalls,

converting it into a stable, insulating aluminum oxide (AlₓOᵧ).

The oxidation proceeds laterally inward from the mesa sidewalls. The oxidation time

determines the width of the oxidized region and thus the size of the current aperture. The

oxidation time can range from a few minutes to over an hour, depending on the desired

aperture size and the oxidation rate.

Monitor the oxidation progress in-situ if possible, or perform calibration runs on test

samples to determine the oxidation rate for the specific AlAs layer thickness and process

conditions.

Post-Oxidation:

After the desired oxidation time, remove the samples from the furnace.
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Terminate the water vapor flow and cool the samples in a dry N₂ ambient.

Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows

and relationships in the fabrication of LEDs incorporating AlAs.
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Caption: MOCVD fabrication workflow for an AlGaInP LED with an AlAs/AlGaAs DBR and an

AlAs current confinement layer.
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Caption: Schematic of a Distributed Bragg Reflector (DBR) structure in an LED.
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Caption: Cross-section of an LED with an AlAs current confinement layer formed by wet

thermal oxidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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